N'-(2-cyanoethyl)-N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-methoxybenzohydrazide is a synthetic compound with the molecular formula and a molecular weight of approximately 414.44 g/mol. This compound is categorized as a hydrazide derivative, featuring a benzisothiazole moiety, which is significant for its biological and chemical properties. The compound's structure includes a cyanoethyl group and methoxy substituents on the benzene ring, contributing to its potential reactivity and applications in various scientific fields.
The compound is classified under hydrazides and can be sourced from chemical suppliers specializing in research chemicals. It is recognized by its CAS number 421570-16-3, which facilitates its identification in chemical databases and literature. The compound is often utilized in medicinal chemistry due to its structural characteristics that may exhibit pharmacological activity.
The synthesis of N'-(2-cyanoethyl)-N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-methoxybenzohydrazide typically involves several key steps:
The synthesis may require careful control of reaction conditions, including temperature and pH, to ensure high yields and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are essential for confirming the structure of the synthesized compound.
The molecular structure of N'-(2-cyanoethyl)-N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-methoxybenzohydrazide features:
The compound's three-dimensional conformation can be modeled using computational chemistry software to predict its interactions with biological targets. The SMILES notation for this compound is N#CCCN(C1=NS(=O)(=O)c2c1cccc2)NC(=O)c1cc(OC)cc(c1)OC
, which provides insight into its connectivity.
N'-(2-cyanoethyl)-N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-methoxybenzohydrazide can participate in various chemical reactions:
Reactions involving this compound should be monitored using chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure product purity and yield.
The mechanism of action for N'-(2-cyanoethyl)-N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-methoxybenzohydrazide may involve:
Experimental studies are required to elucidate the exact mechanism through assays that measure enzyme activity or receptor binding affinity.
The physical properties include:
Chemical properties involve stability under various conditions:
Relevant data from suppliers indicate that handling precautions should be taken due to potential toxicity associated with certain structural components.
N'-(2-cyanoethyl)-N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-methoxybenzohydrazide has potential applications in:
CAS No.: 21420-58-6
CAS No.: 12445-20-4
CAS No.: 14021-23-9
CAS No.: 1335-26-8
CAS No.: 207740-41-8